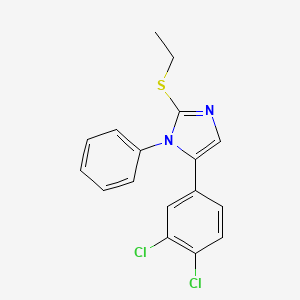

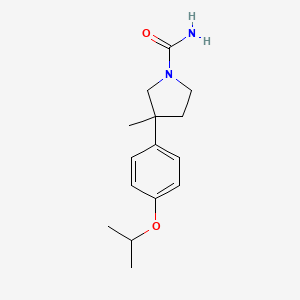

![molecular formula C22H16ClNO3S2 B2466216 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 391866-76-5](/img/structure/B2466216.png)

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the aryne reaction with alkynyl sulfides . This reaction involves the formation of a C–S bond selectively at C1 of 3-chlorobenzyne, C–C bond formation, protonation, and deethylation . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups. It includes a thiophene ring, a carboxamido group, and a phenyl group. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve the formation or breaking of C–S and C–C bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Thiophene, a component of this compound, is known to have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on similar thiophene derivatives has led to the development of compounds with significant applications in materials science and pharmacology. For example, a study by Spoorthy et al. (2021) details the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from a similar compound through reactions with mercapto acetic acid. This research outlines the antimicrobial activity and docking studies of these analogues, suggesting potential applications in the development of new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, & L. Ravindranath, 2021).

Photochemical and Photophysical Applications

The study of photochemical reactions and photophysical properties of thiophene derivatives, as explored by Amati et al. (2010), involves the synthesis and analysis of ethyl 2-arythiazole-5-carboxylates through photoarylation-photoisomerization processes. These compounds demonstrate significant fluorescence and singlet-oxygen sensitizing properties, indicating their utility in photodynamic therapy and as materials for optoelectronic devices (M. Amati, S. Belviso, M. D’Auria, F. Lelj, R. Racioppi, & L. Viggiani, 2010).

Polymer Solar Cells and Electrochromic Materials

The synthesis of wide-bandgap polymers for use in polymer solar cells (PSCs) is another critical area of application. For instance, Park et al. (2017) synthesized a wide-bandgap polymer combined with ITIC to achieve a power conversion efficiency of 9.73%, showcasing the potential of thiophene derivatives in improving the efficiency and stability of PSCs (G. Park, Suna Choi, S. Park, Dae Hee Lee, M. Cho, & D. Choi, 2017).

Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, as investigated by Anandan et al. (2018), show promise for optoelectronic devices with applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These studies demonstrate the nonlinear absorption and optical limiting behavior under laser excitation, providing insights into the design of materials for photonic devices (S. Anandan, S. Manoharan, N. Narendran, T. Girisun, & Abdullah M. Asiri, 2018).

Future Directions

Thiophene-based analogs, such as this compound, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, future research could focus on exploring new synthesis methods, investigating its mechanism of action, and developing new therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate are In3+ and Pb2+ ions . These ions play significant roles in various biological and environmental processes. For instance, Indium is a transition metal used in liquid crystal displays (LCD), semiconductor materials, and solar cells . It can be hazardous to people and animals, exhibiting carcinogenicity, embryotoxicity, and teratogenicity . On the other hand, Lead is a poisonous metal ion that can seriously endanger human health and natural ecosystems .

Mode of Action

This compound interacts with its targets through a ratiometric response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes . The response mechanism of this compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Result of Action

The compound exhibits a colorimetric/fluorescent dual-channel response to In3+ . It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range . The limit of detection for In3+ was found to be 8.36×10^–9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10^–9 M .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with In3+ and Pb2+ ions occurs in a DMF/H2O tris buffer solution . This suggests that the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.

properties

IUPAC Name |

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S2/c1-2-27-22(26)19-15(12-17(29-19)13-8-4-3-5-9-13)24-21(25)20-18(23)14-10-6-7-11-16(14)28-20/h3-12H,2H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVACQDQYPBDODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

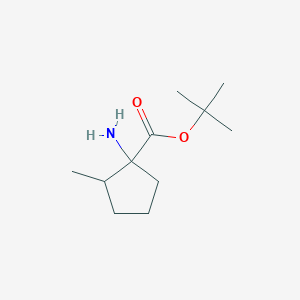

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)